molecular formula C10H11NO2 B1589916 7-Methoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 22246-17-9

7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1589916
CAS RN: 22246-17-9
M. Wt: 177.2 g/mol
InChI Key: CCIMBZKQVFPGCF-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a chemical compound . It is used in scientific experiments as a reagent or reference material.


Synthesis Analysis

The synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one involves a reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with iodomethane in the presence of potassium carbonate . The reaction is heated to reflux with stirring for 60 hours, cooled, and the solvent evaporated under reduced pressure .


Molecular Structure Analysis

The molecular formula of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one is C10H11NO2 . The InChI key is CCIMBZKQVFPGCF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a solid at room temperature . It has a molecular weight of 177.2 . Its water solubility is 1.62 mg/ml .

Scientific Research Applications

Antitumor Activity

7-Methoxy-3,4-dihydroquinolin-2(1H)-one has shown promising results in antitumor research. Cui et al. (2017) discovered that a compound structurally related to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one inhibited tumor growth significantly in mice without obvious toxicity. It displayed high antiproliferative activity against various human tumor cell lines and disrupted tumor vasculature (Cui et al., 2017). Similarly, Wang et al. (2014) identified that a derivative of this compound exhibited potent in vitro cytotoxic activity and inhibited tubulin assembly, which is crucial for cell division in cancer cells (Wang et al., 2014).

Neurochemistry and Antipsychotic Potential

In the field of neurochemistry, research on derivatives of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one has shown potential for antipsychotic applications. Kaczor et al. (2016) investigated a compound for its antipsychotic potential, demonstrating its relevance in neurochemistry studies (Kaczor et al., 2016).

Anticonvulsant Properties

Compounds related to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one have been studied for their anticonvulsant activity. Wang et al. (2020) synthesized derivatives that showed significant anticonvulsant effects in experimental models and exhibited binding affinity to GABAA receptors, which play a key role in convulsive disorders (Wang et al., 2020).

Antimicrobial Activity

Compounds derived from 7-Methoxy-3,4-dihydroquinolin-2(1H)-one have demonstrated antimicrobial properties. Mahmoud et al. (2018) isolated new derivatives from Streptomyces sp. LGE21, which exhibited growth inhibitory activity against bacterial strains and weak cytotoxic activities against cancer cell lines (Mahmoud et al., 2018).

Antibacterial Properties for Respiratory Pathogens

Odagiri et al. (2018) synthesized novel derivatives targeting respiratory pathogens, including resistant strains. Their findings suggest that these compounds have potential as antibacterial drugs for respiratory tract infections (Odagiri et al., 2018).

Corrosion Inhibition

In the field of materials science, 7-Methoxy-3,4-dihydroquinolin-2(1H)-one derivatives have been investigated for their corrosion inhibition properties. Khan et al. (2017) studied Schiff bases derived from this compound, finding them to be effective corrosion inhibitors for mild steel in hydrochloric acid solution (Khan et al., 2017).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . Hazard statements include H302, H315, H319 .

Relevant Papers The search results do not provide specific papers related to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one .

properties

IUPAC Name

7-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2,4,6H,3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIMBZKQVFPGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512544
Record name 7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4-dihydroquinolin-2(1H)-one

CAS RN

22246-17-9
Record name 7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (3.0 g, 17 mmol) and triethyl amine (3.14 mL, 22 mmol) in dichloromethane/methanol/acetonitrile (10:1:10, 168 mL) was treated with (trimethylsilyl)diazomethane (2M solution in hexanes, 10.25 mL, 20.5 mmol). It was stirred over night at room temperature, the solvent was removed under reduced pressure and chromatography on silica gel with hexanes/acetone (1:1) gave 2.2 g (67%) of the product as a colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Name
dichloromethane methanol acetonitrile
Quantity
168 mL
Type
solvent
Reaction Step One
Quantity
10.25 mL
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

A solution of 3-(4-methoxy-2-nitro-phenyl)-acrylic acid methyl ester (4.00 g, 16.9 mmol) in MeOH (100 mL) and EtOAc (20 mL) is added a slurry of Pd/C (200 mg) in EtOH (20 mL). The suspension is hydrogenated under a pressure of 60 psi for 12 hours. The mixture is then filter through a pad of celite and the filtrate is concentrated and purified on silica gel chromatography column with 30-40-50% EtOAc/Hexanes to obtain the title product (1.30 g, 43%) and an uncyclized by-product (0.60 g).
Name
3-(4-methoxy-2-nitro-phenyl)-acrylic acid methyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
43%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (3) (16.317 g, 100 mmol) in anhydrous isopropanol (200 mL) was added potassium carbonate (16.585 g, 120.0 mmol) with stirring under an atmosphere of dry N2. The reaction mixture was stirred at room temperature for 30 minutes, then iodomethane (10.0 mL, 161.3 mmol) was added slowly. The reaction was heated to reflux with stirring for 60 hours, cooled, and the solvent evaporated under reduced pressure. To this residue water (200 mL) was added, and the mixture stirred and sonicated, filtered, and the pale yellow solid was washed with water (1000 mL), and dried under rescued pressure. To the crude dry solid was added 15% ethyl acetate in n-hexane (150 mL), and the mixture sonicated, filtered, washed with n-hexane (50 mL), and dried under reduced pressure, to afford 7-methoxy-3,4-dihydroquinolin-2(1H)-one (15.865 g, 89.5 mmol, 90%), the compound of formula (4). LCMS mz 178.0 (M+H), 200.0 (M+Na), anal HPLC>95% in purity, 1H NMR (400 MHz; dmso-D6) δ 7.09 (d, J=8.2 Hz, 1H); 6.57 (dd, J=8.2 and 2.7 Hz, 1H); 6.48 (d, J=2.7 Hz, 1H); 3.78 (s, 2H); 2.90 (t, J=7.0 Hz, 2H); 2.57 (t, J=7.0 Hz, 2H).
Quantity
16.317 g
Type
reactant
Reaction Step One
Quantity
16.585 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 7-hydroxy-3,4-dihydro-quinolin-2(1H)-one (1.50 g) in N,N-dimethylformamide (10 ml), potassium carbonate (1.85 g) and methyl iodide (0.63 ml) were added and stirred overnight at room temperature. Insoluble materials were filtered off and the filtrate was concentrated. The resulting residue was diluted with ethyl acetate and then washed sequentially with water, saturated aqueous sodium thiosulfate:brine (1:1) and brine, followed by distilling off the solvent under reduced pressure. The resulting residue was diluted with n-hexane, and the crystal was collected by filtration to give 7-methoxy-3,4-dihydroquinolin-2(1H)-one (1.38 g) as a colorless crystal. To a solution of 7-methoxy-3,4-dihydroquinolin-2(1H)-one thus obtained (1.38 g) in tetrahydrofuran (30 ml), lithium aluminum hydride (592 mg) was added under ice cooling, heated under reflux for 4.5 hours, and then stirred overnight at room temperature. The reaction mixture was diluted with 28% aqueous ammonia under ice cooling and filtered to remove insoluble materials. The filtrate was evaporated under reduced pressure to remove the solvent. The resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 9:1) to give the titled compound, i.e., 7-methoxy-1,2,3,4-tetrahydroquinoline (1.18 g) as a yellow oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Sun, CH Ling, CM Au, WY Yu - Organic Letters, 2021 - ACS Publications
We report the [Ru(p-cymene)(l-proline)Cl] ([Ru1])-catalyzed cyclization of 1,4,2-dioxazol-5-ones to form dihydroquinoline-2-ones in excellent yields with excellent regioselectivity via a …
Number of citations: 16 pubs.acs.org
F Reck, R Alm, P Brassil, J Newman… - Journal of medicinal …, 2011 - ACS Publications
Novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) are of interest for the development of new antibacterial agents that are not …
Number of citations: 113 pubs.acs.org
AB Dounay, M Anderson, BM Bechle, BM Campbell… - pstorage-acs-6854636.s3 …
Experiments were generally carried out under inert atmosphere (nitrogen or argon), particularly in cases where oxygen-or moisture-sensitive reagents or intermediates were employed. …
R Sarkar, SK Samanta, AM Menon, D Chopra… - …, 2023 - thieme-connect.com
A mild and efficient approach for the synthesis of diversely substituted quinoline and quinolin-2-one derivatives is disclosed. In situ generated nickel boride proved to be an effective …
Number of citations: 2 www.thieme-connect.com
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org

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